1-(Methylsulfonyl)piperidine-2-carbaldehyde
Overview
Description
1-(Methylsulfonyl)piperidine-2-carbaldehyde is a chemical compound with the empirical formula C7H13NO4S and a molecular weight of 207.25 g/mol . It is also known by its CAS Number: 1008975-54-9 . Unfortunately, detailed analytical data for this compound is not available from Sigma-Aldrich, so further characterization would require additional investigation.
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with a carbaldehyde group (CHO) attached at position 2. The methylsulfonyl group (CH3SO2) is also linked to the piperidine nitrogen atom. The SMILES notation for this compound is: O=S(N(CCCC1)C1C(=O)O)©=O .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Complex Molecules
- Compounds related to 1-(Methylsulfonyl)piperidine-2-carbaldehyde are used in the synthesis of complex molecules like Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, which are synthesized through condensation reactions. Such molecules are structurally complex and can serve as intermediates for further chemical reactions or as potential pharmacophores (Afzal, Bawa, Kumar, & Tonk, 2012).
Catalysis and Multicomponent Reactions
- Derivatives of this compound participate in catalyzed multicomponent reactions, leading to the formation of highly functionalized piperidines. These reactions are facilitated by catalysts like bromodimethylsulfonium bromide and involve a combination of aromatic aldehyde, amine, and 1,3-dicarbonyl compounds (Khan, Parvin, & Choudhury, 2008).
Anticancer Drug Intermediates
- Research on compounds similar to this compound, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has shown their significance as intermediates in the synthesis of small molecule anticancer drugs. These intermediates possess aqueous solubility, which is a desirable property for pharmacological applications (Wang, Tu, Han, & Guo, 2017).
Organoselenium Compounds Synthesis
- In the synthesis of organoselenium compounds, derivatives of this compound have been utilized to create symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes. These compounds have potential applications in various fields, including medicinal chemistry and material science, due to their anti-proliferative activity against mammalian cell lines (Bhasin, Jacob, Sasse, Karaghiosoff, Bhasin, Mehta, Sharma, & Rishu, 2015).
Ionic Liquid Catalysis
- The use of ionic liquids as catalysts in the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters, where derivatives similar to this compound play a key role, showcases the adaptability of these compounds in modern synthetic methodologies (Sajadikhah, Hazeri, Maghsoodlou, Habibi‐Khorassani, Beigbabaei, & Lashkari, 2012).
Properties
IUPAC Name |
1-methylsulfonylpiperidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHRILRATRAHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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